molecular formula C11H10F4O2 B13535500 3-[3-Fluoro-4-(trifluoromethyl)phenyl]butanoic acid

3-[3-Fluoro-4-(trifluoromethyl)phenyl]butanoic acid

Cat. No.: B13535500
M. Wt: 250.19 g/mol
InChI Key: PXKYJOIEMJAPKF-UHFFFAOYSA-N
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Description

3-[3-Fluoro-4-(trifluoromethyl)phenyl]butanoic acid is an organic compound that belongs to the class of phenylbutanoic acids. This compound is characterized by the presence of a fluoro and trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinct structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Fluoro-4-(trifluoromethyl)phenyl]butanoic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst.

    Butanoic Acid Formation: The final step involves the formation of the butanoic acid moiety through a series of reactions, including alkylation and oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

3-[3-Fluoro-4-(trifluoromethyl)phenyl]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or trifluoromethyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, H2/Pd

    Substitution: Amines, thiols, NaOH

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

3-[3-Fluoro-4-(trifluoromethyl)phenyl]butanoic acid is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Employed in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[3-Fluoro-4-(trifluoromethyl)phenyl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylboronic acid
  • 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
  • 3-(Trifluoromethyl)phenylboronic acid

Uniqueness

3-[3-Fluoro-4-(trifluoromethyl)phenyl]butanoic acid is unique due to the presence of both fluoro and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical properties. These groups enhance the compound’s reactivity and stability, making it valuable in various research applications.

Properties

Molecular Formula

C11H10F4O2

Molecular Weight

250.19 g/mol

IUPAC Name

3-[3-fluoro-4-(trifluoromethyl)phenyl]butanoic acid

InChI

InChI=1S/C11H10F4O2/c1-6(4-10(16)17)7-2-3-8(9(12)5-7)11(13,14)15/h2-3,5-6H,4H2,1H3,(H,16,17)

InChI Key

PXKYJOIEMJAPKF-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=CC(=C(C=C1)C(F)(F)F)F

Origin of Product

United States

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